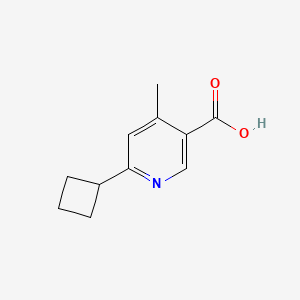

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid

Description

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclobutyl substituent at the 6-position and a methyl group at the 4-position of the pyridine ring, with a carboxylic acid moiety at the 3-position. This compound is cataloged under the identifier EN300-1588317 and is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and material science research .

Properties

IUPAC Name |

6-cyclobutyl-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-10(8-3-2-4-8)12-6-9(7)11(13)14/h5-6,8H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQALDZGNOIXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and 4-methylpyridine-3-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain high-quality reference standards for pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications in drug development for treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s structural and functional attributes can be contextualized against the following analogs:

Substituent Variations in Pyridine Rings

- 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 1263209-11-5): Features a fused isoxazolo-pyridine core with a cyclopropyl substituent (three-membered ring) and an isobutyl group. The isobutyl chain may improve lipophilicity, contrasting with the methyl group in 6-cyclobutyl-4-methylpyridine-3-carboxylic acid .

- 6-(Cyclopropylamino)pyridazine-3-carboxylic Acid (CAS 1178768-37-0): A pyridazine analog with a cyclopropylamino group at the 6-position. The pyridazine ring (two nitrogen atoms at 1,2-positions) offers distinct electronic properties compared to pyridine, affecting acidity and hydrogen-bonding capacity .

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate :

Functional Group Analysis

- Carboxylic Acid Positioning: In 6-cyclobutyl-4-methylpyridine-3-carboxylic acid, the carboxylic acid at the 3-position facilitates hydrogen bonding and salt formation, critical for drug-receptor interactions. Comparatively, 3-amino-5-methoxyisonicotinic acid () lacks the cyclobutyl group but includes an amino group, altering its charge state and reactivity .

- This strain may also affect conformational flexibility in binding pockets .

Data Tables: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid | Pyridine | 6-cyclobutyl, 4-methyl, 3-COOH | High ring strain, moderate lipophilicity |

| 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Isoxazolo-pyridine | 6-cyclopropyl, 3-isobutyl, 4-COOH | Lower strain, higher lipophilicity |

| 6-(Cyclopropylamino)pyridazine-3-carboxylic acid | Pyridazine | 6-cyclopropylamino, 3-COOH | Enhanced acidity, dual nitrogen atoms |

| tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | Pyridine | 4-hydroxy, 5-methoxy, 3-BOC | Improved organic solubility, BOC protection |

Biological Activity

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid (CBMPCA) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclobutyl group and a carboxylic acid functional group, which contribute to its unique properties and interactions within biological systems. This article will explore the biological activity of CBMPCA, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

The biological activity of CBMPCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : CBMPCA may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, affecting signaling pathways related to pain, fibrosis, and other physiological responses.

Biological Activities

Research indicates that CBMPCA exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that compounds similar to CBMPCA can reduce inflammation markers in vitro and in vivo.

- Antifibrotic Potential : As an antagonist of lysophosphatidic acid (LPA) receptors, CBMPCA may be useful in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and hepatic fibrosis .

- Antioxidant Activity : Preliminary studies suggest that CBMPCA may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders.

Case Studies

-

LPA Receptor Antagonism :

- A study demonstrated that cyclobutyl carboxylic acids, including CBMPCA, effectively antagonize LPA receptors, showing promise for treating fibrosis-related conditions .

- Clinical trials have indicated that LPA antagonists can significantly reduce the decline in forced vital capacity in patients with IPF .

-

Chemical Synthesis and Evaluation :

- Research involving the synthesis of CBMPCA analogs has highlighted its potential as a building block for more complex molecules with enhanced biological activities .

- Biological evaluations revealed that certain derivatives exhibited improved efficacy against specific enzyme targets related to cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methylpyridine-3-carboxylic acid | Lacks cyclobutyl group | Limited receptor interaction |

| Cyclobutylpyridine | Similar structure without carboxylic acid | Different reactivity; less therapeutic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.